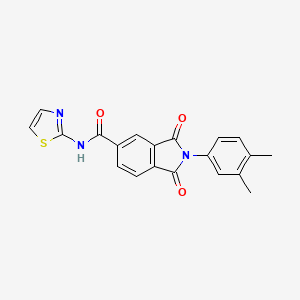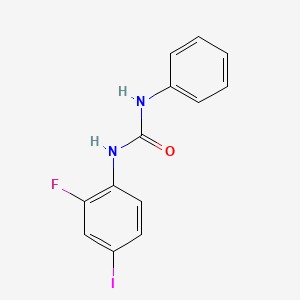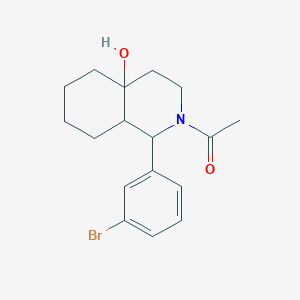
2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide, also known as Compound A, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has shown promising results in various fields of research.
作用機序
The exact mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and receptors, which are involved in various physiological processes. For example, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a group of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A has been shown to have antiviral activity against certain viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
実験室実験の利点と制限
One of the advantages of using 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A in lab experiments is its potential therapeutic applications. It has shown promising results in various fields of research, including cancer and viral infections. However, one of the limitations of using 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A is its potential toxicity. Studies have shown that it can be toxic to certain cell types, and further research is needed to determine its safety profile.
将来の方向性
There are several future directions for research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A. One area of research could be to investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to determine its safety profile and potential side effects. Another area of research could be to develop more efficient synthesis methods for 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A, which could lead to a more cost-effective production process. Overall, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A has shown promising results in various fields of research, and further studies are needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A involves the reaction of 3,4-dimethylbenzene-1,2-diamine with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then subjected to cyclization and subsequent reaction with isatoic anhydride to yield the final product.
科学的研究の応用
2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anticancer, and antiviral properties. Studies have also shown that 2-(3,4-dimethylphenyl)-1,3-dioxo-N-1,3-thiazol-2-yl-5-isoindolinecarboxamide A can inhibit the activity of certain enzymes and receptors, making it a potential candidate for drug development.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-11-3-5-14(9-12(11)2)23-18(25)15-6-4-13(10-16(15)19(23)26)17(24)22-20-21-7-8-27-20/h3-10H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQQUAVBRXKOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6124031.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6124032.png)
![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)
![4-(4-tert-butylphenyl)-2-[(2,4-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B6124052.png)
![N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6124054.png)
![N-cyclohexyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6124058.png)
![2-(4-methoxyphenyl)-N-({1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6124075.png)

![1-[4-(1H-tetrazol-1-yl)benzoyl]azepane](/img/structure/B6124091.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6124095.png)
![2-[(4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6124099.png)

![2-(dimethylamino)-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6124122.png)
![1-(3-methoxypropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6124130.png)